molecular formula C11H14N2O3 B1597739 2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester CAS No. 262296-00-4

2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester

Cat. No.: B1597739
CAS No.: 262296-00-4
M. Wt: 222.24 g/mol
InChI Key: AXPMPHNVWDTCCU-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester (CAS: 262296-00-4) is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a morpholine group and at the 4-position with a methyl ester. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol . The morpholinyl group enhances solubility and modulates electronic properties, making this compound valuable in pharmaceutical intermediates and materials science.

Properties

IUPAC Name

methyl 2-morpholin-4-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-12-10(8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPMPHNVWDTCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376254
Record name Methyl 2-(morpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262296-00-4
Record name Methyl 2-(morpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester typically involves the reaction of 4-chloropyridine-2-carboxylic acid with morpholine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Methyl Isonicotinate (Pyridine-4-carboxylic acid methyl ester)

  • Structure : Lacks the 2-morpholinyl substituent.
  • Molecular Formula: C₇H₇NO₂; Molecular Weight: 137.14 g/mol .
  • Key Differences : The absence of the morpholinyl group reduces steric bulk and alters electronic properties. Methyl isonicotinate is primarily used as a precursor in agrochemicals and dyes, whereas the morpholinyl derivative has broader applications in medicinal chemistry due to improved bioavailability .

Ethyl 2-Morpholinoisonicotinate (CAS: 7147-97-9)

  • Structure : Ethyl ester variant with a morpholinyl group at the 2-position.
  • Molecular Formula : C₁₃H₁₆N₂O₃; Molecular Weight : 248.28 g/mol .
  • This compound is used in drug discovery for kinase inhibition studies .

3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester (CAS: 116986-10-8)

  • Structure : Bromomethyl substituent at the 3-position instead of morpholinyl.
  • Molecular Formula: C₈H₈BrNO₂; Molecular Weight: 230.06 g/mol .
  • Key Differences : The bromomethyl group introduces reactivity for further functionalization (e.g., nucleophilic substitution), unlike the morpholinyl group, which is electron-rich and sterically demanding .

2-(6-Azidomethyl)-pyridine-4-carboxylic acid methyl ester

  • Structure : Azidomethyl group at the 6-position.
  • Synthesis : Derived from 2-(6-hydroxymethyl)-pyridine-4-carboxylic acid methyl ester via tosylation and azide substitution .
  • Applications : The azide group enables click chemistry (CuAAC reactions), making it valuable in polymer chemistry and bioconjugation, unlike the morpholinyl derivative, which is more suited for receptor-targeted applications .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester 262296-00-4 C₁₂H₁₄N₂O₃ 234.25 2-Morpholinyl, 4-COOCH₃ Pharmaceuticals, Materials Science
Methyl Isonicotinate 2459-09-8 C₇H₇NO₂ 137.14 4-COOCH₃ Agrochemicals, Dyes
Ethyl 2-Morpholinoisonicotinate 7147-97-9 C₁₃H₁₆N₂O₃ 248.28 2-Morpholinyl, 4-COOCH₂CH₃ Kinase Inhibitors
3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester 116986-10-8 C₈H₈BrNO₂ 230.06 3-BrCH₂, 4-COOCH₃ Synthetic Intermediates

Biological Activity

2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester, also known by its CAS number 262296-00-4, has garnered attention in recent years due to its potential biological activities. This compound is primarily investigated for its roles in antimicrobial and anticancer properties, alongside other therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a morpholine group and a carboxylic acid methyl ester. This unique structure contributes to its diverse biological activities. The molecular formula is C12_{12}H14_{14}N2_2O2_2, with a molar mass of approximately 218.25 g/mol.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

2. Anticancer Effects
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, cell line studies have indicated that treatment with this compound can lead to reduced viability in several cancer types, including breast and lung cancer cells.

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerMCF-7 (Breast Cancer)Induction of apoptosis
AnticancerA549 (Lung Cancer)Reduced cell viability

Detailed Findings

  • Antimicrobial Activity : In a study conducted on Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties compared to standard antibiotics.
  • Apoptosis Induction : In MCF-7 breast cancer cells, treatment with this compound resulted in a significant increase in caspase-3 activity, suggesting activation of the apoptotic pathway. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis.
  • Cell Viability Assays : A549 lung cancer cells treated with varying concentrations of the compound showed a dose-dependent reduction in viability, with an IC50 value calculated at approximately 25 µM after 48 hours.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the pyridine ring and the morpholine group can significantly influence biological activity. For instance:

  • Substitution on the pyridine ring enhances binding affinity to target enzymes involved in cancer progression.
  • Variation in the morpholine substituent affects solubility and bioavailability, impacting overall efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester
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